6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate
Description
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate features a hybrid structure combining a 4-oxo-4H-pyran (γ-pyrone) core and a 2-oxo-2H-chromene (coumarin) moiety, linked via a thioether bridge containing a methyl-substituted imidazole. The thioether linkage may enhance metabolic stability and modulate electronic effects, influencing reactivity and binding interactions.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6S/c1-22-7-6-21-20(22)29-11-13-9-15(23)17(10-26-13)28-19(25)14-8-12-4-2-3-5-16(12)27-18(14)24/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVMVNZZSZYQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that integrates several functional groups, including an imidazole moiety, a pyran ring, and a chromene structure. This unique combination suggests potential biological activities that merit detailed exploration.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 401.4 g/mol. The presence of the imidazole ring is notable for its role in biological activity, particularly in drug design due to its ability to interact with various biological targets.
Biological Activities
Preliminary investigations into structurally similar compounds suggest several potential biological activities:
- Antimicrobial Activity : Compounds containing imidazole and pyran structures have been reported to exhibit significant antimicrobial properties. For instance, derivatives with similar frameworks have shown effectiveness against various bacterial strains.
- Antitumor Activity : The chromene and pyran moieties are often associated with anticancer properties. Studies have indicated that modifications to these structures can lead to enhanced cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : Imidazole derivatives are known for their anti-inflammatory activities, which could be relevant for this compound's application in treating inflammatory diseases.
Research Findings
Recent research has focused on understanding the structure-activity relationships (SAR) of similar compounds. For example, studies have shown that specific substitutions on the imidazole or pyran rings can significantly influence biological activity.
| Compound | Activity | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | |
| Compound B | Antitumor | 1.98 | |
| Compound C | Anti-inflammatory | 10.5 |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of imidazole-containing compounds against Staphylococcus aureus and Escherichia coli, revealing that modifications similar to those in our target compound led to enhanced antimicrobial activity.
- Cytotoxicity Testing : In vitro studies on cancer cell lines (e.g., HT29) demonstrated that compounds with structural similarities exhibited IC50 values comparable to established chemotherapeutics, suggesting promising potential for further development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
- Structural Complexity : The target compound integrates two oxygenated heterocycles (coumarin and γ-pyrone), a feature absent in simpler imidazole-thioether analogs like those in . This may confer unique solubility or binding properties.
- Synthetic Strategies :
- Pyrimidine-based analogs in exhibit lower yields (32.8%) compared to pyrazole derivatives (80–89% in ), highlighting possible challenges in synthesizing nitrogen-rich systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
